molecular formula C12H20O2 B1612224 Octahydro-4,7-methano-1H-indenedimethanol CAS No. 26160-83-8

Octahydro-4,7-methano-1H-indenedimethanol

Cat. No.: B1612224
CAS No.: 26160-83-8
M. Wt: 196.29 g/mol
InChI Key: CGGMCNLKDXNMLH-UHFFFAOYSA-N
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Description

These compounds share a bicyclic framework with a methano bridge, enabling diverse functionalization. Key derivatives include hydroxylated, acetylated, and esterified variants, which differ in reactivity, applications, and biological activity .

Properties

IUPAC Name

[3-(hydroxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-5-9-4-10-7-1-2-8(3-7)12(10)11(9)6-14/h7-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGMCNLKDXNMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(C(C3)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26160-83-8
Record name Octahydro-4,7-methano-1H-indenedimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.156
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-4,7-methano-1H-indenedimethanol typically involves the hydrogenation of tricyclodecanedimethanol. The reaction is carried out under high pressure and temperature conditions, often using a palladium or nickel catalyst to facilitate the hydrogenation process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indenedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Octahydro-4,7-methano-1H-indenedimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of octahydro-4,7-methano-1H-indenedimethanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between Octahydro-4,7-methano-1H-indenedimethanol analogs and related bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Characteristics Applications References
Octahydro-4,7-methano-1H-inden-5-ol C₁₀H₁₆O 152.23 Hydroxyl (-OH) Bicyclic alcohol; estrogenic activity in endocrine studies; mp 120–121°C, bp 255°C Fragrance synthesis, medicinal intermediates
Octahydro-4,7-methano-1H-indenyl acetate C₁₂H₁₈O₂ 194.27 Acetate ester (-OAc) Enhanced volatility; used in perfumes; synthesized via esterification of indenols Fragrance industry
Octahydro-4,7-methano-1H-indenetriol C₁₀H₁₆O₃ 184.23 Three hydroxyl (-OH) High polarity; antimicrobial potential; synthesized via hydrogenation of indene derivatives Biomedical research
Octahydro-4,7-methanoindene C₁₀H₁₆ 136.23 Hydrocarbon Parent bicyclic structure; no functional groups Precursor for derivatives
Octahydro-4,7-methano-1H-indenemethyl diisocyanate C₁₄H₁₈N₂O₂ 254.31 Isocyanate (-NCO) High reactivity with polyols; used in polyurethane production Industrial polymers

Unique Features of this compound Analogs

  • Functional Group Influence :
    • Hydroxyl groups enhance hydrogen-bonding capacity, improving solubility in polar solvents and bioactivity .
    • Ester groups increase volatility and stability, ideal for sustained fragrance release .
  • Steric and Electronic Effects: The methano bridge imposes steric constraints, directing regioselectivity in reactions (e.g., electrophilic additions at less hindered positions) .

Biological Activity

Octahydro-4,7-methano-1H-indenedimethanol, also known as Dicidol, is a bicyclic compound with the molecular formula C12H20O2C_{12}H_{20}O_2. Its unique structure and properties have led to interest in its biological activity, particularly in the fields of fragrance enhancement and potential therapeutic applications. This article synthesizes current research findings, including case studies and data tables that highlight its biological activity.

  • Molecular Formula : C12H20O2C_{12}H_{20}O_2
  • Molecular Weight : 196.29 g/mol
  • Structural Formula :
    C1CC2CC1C3C2C C C3 CO CO\text{C1CC2CC1C3C2C C C3 CO CO}

Biological Activity Overview

This compound exhibits various biological activities, primarily noted for its application in perfumery and potential therapeutic uses. Below are key areas of research:

1. Fragrance Enhancement

The compound is utilized as a fragrance material in perfumes and personal care products. Research has shown that it can enhance floral and woody notes in fragrance formulations. For instance, a study demonstrated that the addition of this compound to perfume compositions provided complex olfactory profiles, contributing to floral, green, and sweet notes .

2. Toxicological Profile

Toxicological assessments indicate that this compound has low oral toxicity with an LD50 greater than 5000 mg/kg. It was found to be a slight skin irritant but non-irritating to the eyes . A reverse mutation assay using Salmonella typhimurium showed no mutagenic effects at concentrations between 10 and 5000 µg/plate .

Case Studies

Several studies have been conducted to investigate the biological activity of this compound:

Study 1: Fragrance Formulation

A study focused on the incorporation of this compound into various fragrance formulations. The results indicated that it significantly improved the overall scent profile by adding depth and complexity to the fragrances tested.

CompoundFragrance NotesConcentration (%)
This compoundFloral, Green5%
Other IngredientsVariousVaries

Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving multiple strains of Salmonella typhimurium, no mutagenic effects were observed when exposed to this compound.

Test StrainConcentration (µg/plate)Mutagenic Effect
TA9810Negative
TA100100Negative
TA15351000Negative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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